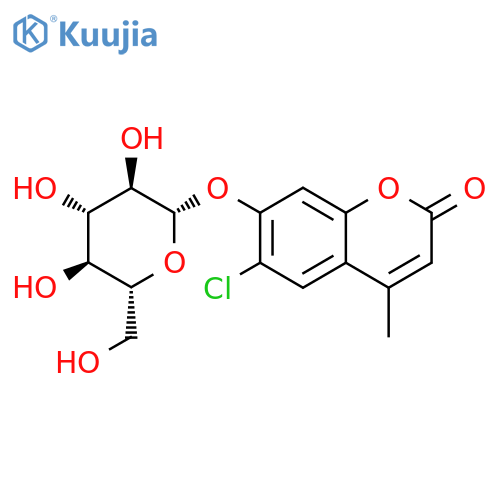

Cas no 1421228-15-0 (6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside)

6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside

- 2H-1-Benzopyran-2-one, 6-chloro-7-(β-D-glucopyranosyloxy)-4-methyl-

-

- インチ: 1S/C16H17ClO8/c1-6-2-12(19)23-9-4-10(8(17)3-7(6)9)24-16-15(22)14(21)13(20)11(5-18)25-16/h2-4,11,13-16,18,20-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1

- InChIKey: KAEQSTOOTHDRCX-YMILTQATSA-N

- SMILES: CC1=CC(=O)OC2=CC(O[C@H]3[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O3)O)=C(Cl)C=C12

じっけんとくせい

- 密度みつど: 1.592±0.06 g/cm3(Predicted)

- Boiling Point: 652.2±55.0 °C(Predicted)

- 酸度系数(pKa): 12?+-.0.70(Predicted)

6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C363035-25mg |

6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside |

1421228-15-0 | 25mg |

$ 454.00 | 2023-04-18 | ||

| TRC | C363035-100mg |

6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside |

1421228-15-0 | 100mg |

$ 1424.00 | 2023-04-18 | ||

| TRC | C363035-10mg |

6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside |

1421228-15-0 | 10mg |

$ 207.00 | 2023-04-18 |

6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside 関連文献

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393

-

6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

6-Chloro-4-methylumbelliferyl β-D-Glucopyranosideに関する追加情報

Introduction to 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside (CAS No. 1421228-15-0)

6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside, identified by its CAS number 1421228-15-0, is a specialized glycoside derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a methylumbelliferyl moiety linked to a β-D-glucopyranoside backbone, exhibits unique properties that make it a valuable tool in various biochemical applications. The presence of a chloro substituent at the 6-position enhances its reactivity, making it particularly useful in glycosylation studies and enzyme inhibition assays.

The methylumbelliferyl group is a well-known fluorophore that emits intense fluorescence upon hydrolysis, allowing for sensitive detection of enzymatic activities involving glycosidases. This characteristic has been leveraged in high-throughput screening (HTS) platforms to identify novel inhibitors of glycoside hydrolases, which are critical enzymes in carbohydrate metabolism and have implications in diseases such as diabetes and cancer. Recent studies have highlighted the utility of 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside in developing probes for studying the structure-activity relationships of glycosidases.

In addition to its role as a glycosidase substrate, this compound has been explored in the context of carbohydrate-based drug delivery systems. The β-D-glucopyranoside moiety is a common structural motif found in natural glycoproteins and glycolipids, making it an attractive candidate for designing targeted therapeutic agents. Researchers have utilized 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside to develop conjugates that enhance the bioavailability and specificity of drugs targeting carbohydrate-recognition proteins. These conjugates have shown promise in preclinical studies for applications ranging from anti-inflammatory therapies to antiviral treatments.

The synthesis of 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro group at the 6-position necessitates careful handling to prevent unwanted side reactions, such as elimination or substitution at other positions on the aromatic ring. Advances in synthetic methodologies, including transition-metal-catalyzed reactions and enzymatic glycosylation, have improved the efficiency and scalability of producing this compound.

Recent advancements in analytical techniques have further enhanced the understanding of 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside's behavior in biological systems. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and dynamics. These techniques have revealed insights into how the compound interacts with target enzymes and how its conformational changes influence its biological activity. Such detailed structural information is crucial for designing next-generation glycosidase inhibitors with improved pharmacokinetic profiles.

The application of computational chemistry has also played a pivotal role in studying 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside. Molecular modeling studies have predicted binding modes between this compound and various glycosidases, providing a rational basis for structure-based drug design. These predictions have been validated experimentally, demonstrating the predictive power of computational approaches in guiding synthetic efforts. By integrating experimental data with computational models, researchers can accelerate the discovery of novel glycosidase inhibitors with optimized properties.

In conclusion, 6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside (CAS No. 1421228-15-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable tool for studying glycosidase enzymes and developing carbohydrate-based therapeutics. The combination of synthetic chemistry, analytical techniques, and computational methods continues to drive innovation in this field, paving the way for new treatments targeting carbohydrate-related diseases.

1421228-15-0 (6-Chloro-4-methylumbelliferyl β-D-Glucopyranoside) Related Products

- 1273598-92-7(2-amino-2-(2-methyl-1,3-thiazol-4-yl)propan-1-ol)

- 417722-95-3(Phenyloxy Descyclopropylamino Lenvatinib)

- 2679950-28-6(rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans)

- 1805403-25-1(2-Amino-4-phenylpyridine-6-acetic acid)

- 946232-25-3(N-(2-chlorophenyl)-4-2-methyl-6-(4-methylphenoxy)pyrimidin-4-ylpiperazine-1-carboxamide)

- 2228450-66-4(2-(diethoxymethyl)morpholine)

- 2680738-15-0(3-({(tert-butoxy)carbonyl(4-methylpyrimidin-2-yl)amino}methyl)benzoic acid)

- 675126-09-7((1R,4R)-N-Desmethyl Sertraline Hydrochloride)

- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)

- 318513-51-8(2,4-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide)